

4-bromo-5-(trifluoromethyl)-1H-pyrazole molecular weight

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Compound of Interest

Compound Name: 4-bromo-5-(trifluoromethyl)-1H-pyrazole

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An In-Depth Technical Guide to **4-bromo-5-(trifluoromethyl)-1H-pyrazole**

Abstract

This technical guide provides a comprehensive overview of **4-bromo-5-(trifluoromethyl)-1H-pyrazole**, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document details the core physicochemical properties of the molecule, with a primary focus on its molecular weight, and delves into its synthesis, spectroscopic identity, and critical applications as a versatile building block in medicinal chemistry. By synthesizing technical data with mechanistic insights, this guide serves as an authoritative resource for leveraging this compound in the design and discovery of novel therapeutics and agrochemicals.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.^[1] Its unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions, making it a privileged structure for targeting enzymes and receptors. The strategic introduction of specific functional groups onto the pyrazole ring can profoundly modulate a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetics.

The subject of this guide, **4-bromo-5-(trifluoromethyl)-1H-pyrazole**, is a prime example of such strategic functionalization. It incorporates two key moieties:

- **Trifluoromethyl (-CF₃) Group:** This group is a powerful bioisostere for a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can significantly alter the acidity of the pyrazole N-H, influence ring electronics, and enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the lipophilicity of the -CF₃ group can improve membrane permeability and binding affinity.^[2]
- **Bromo (-Br) Group:** The bromine atom at the 4-position serves as a versatile synthetic handle. It is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. This synthetic flexibility is paramount in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.^{[3][4]}

This guide elucidates the fundamental properties and applications of this valuable synthetic intermediate.

Core Physicochemical & Structural Data

The fundamental properties of **4-bromo-5-(trifluoromethyl)-1H-pyrazole** are summarized below. The molecular weight is calculated from its molecular formula, C₄H₂BrF₃N₂, using standard atomic weights.

Property	Data	Source / Comment
Molecular Weight	214.97 g/mol	(Calculated)
Molecular Formula	C ₄ H ₂ BrF ₃ N ₂	-
Appearance	White to off-white solid	(Typical for related compounds)
CAS Number	159931-75-6	(Identifier for this specific isomer)
Predicted XLogP3	~2.5	(Based on similar structures[5])
Predicted pKa	~9.8	(Based on 4-bromo-3-methyl analog[5])
Solubility	Soluble in organic solvents like methanol, chloroform, and DMSO.	(Based on 4-bromo-3-methyl analog[6])

Note: Some physical properties are extrapolated from closely related analogs, such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, due to limited publicly available data for the specific title compound.

Synthesis and Mechanistic Considerations

The synthesis of **4-bromo-5-(trifluoromethyl)-1H-pyrazoles** can be achieved through several routes. A common and reliable method involves the direct bromination of a pre-existing 5-(trifluoromethyl)-1H-pyrazole ring. This approach is favored for its high regioselectivity and operational simplicity.

Protocol: Electrophilic Bromination using N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the synthesis of the title compound from its non-brominated precursor.

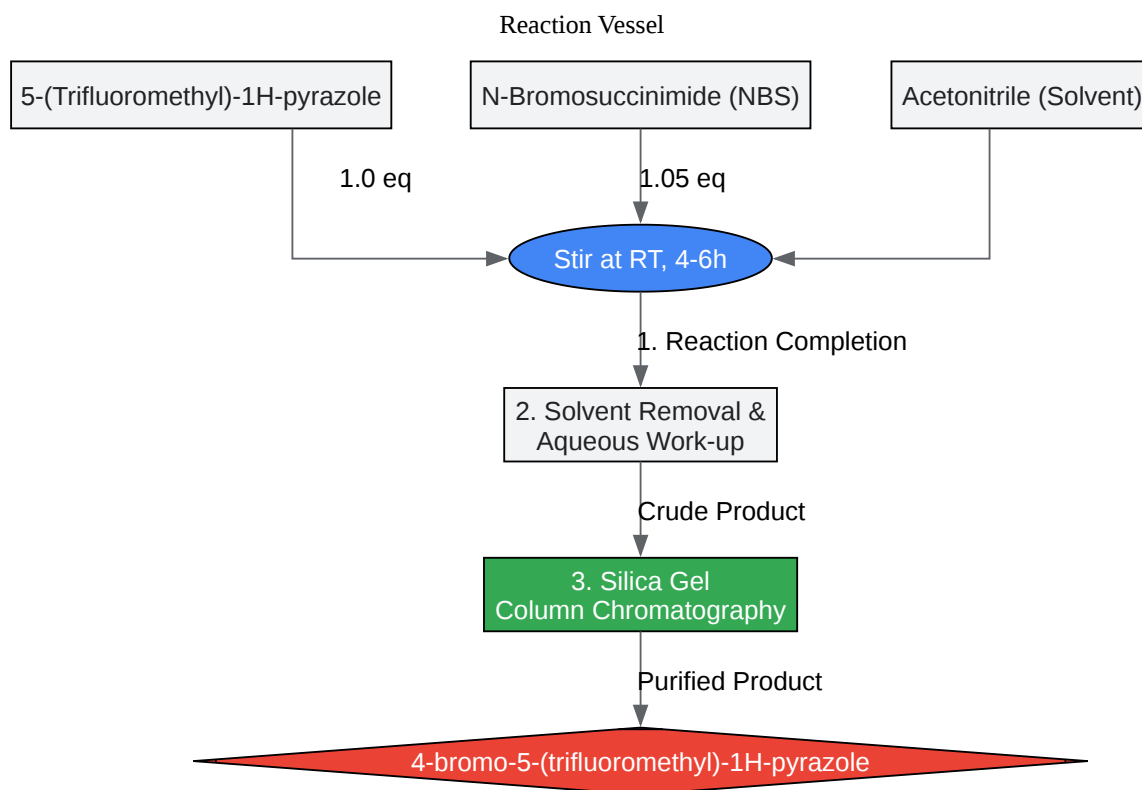
Causality: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The 4-position is the most electronically activated and sterically accessible site for substitution. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a mild, crystalline, and easy-to-handle source of electrophilic bromine (Br^+), minimizing over-bromination and side reactions compared to harsher reagents like liquid bromine. Acetonitrile is a common solvent as it is polar and aprotic, effectively solvating the reagents without interfering with the reaction mechanism.

Step-by-Step Methodology:

- **Preparation:** To a solution of 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile (ACN), add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- **Purification:** Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate.
- **Isolation:** Purify the crude product by column chromatography on silica gel to yield **4-bromo-5-(trifluoromethyl)-1H-pyrazole** as a solid.

Self-Validation: The identity and purity of the final product must be confirmed through rigorous analytical techniques, including ^1H NMR, ^{13}C NMR, ^{19}F NMR, and Mass Spectrometry, to verify the correct molecular weight and regiochemistry of bromine incorporation.

Synthesis Workflow Diagram



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Caption: Electrophilic bromination workflow.

Applications in Drug Discovery and Agrochemicals

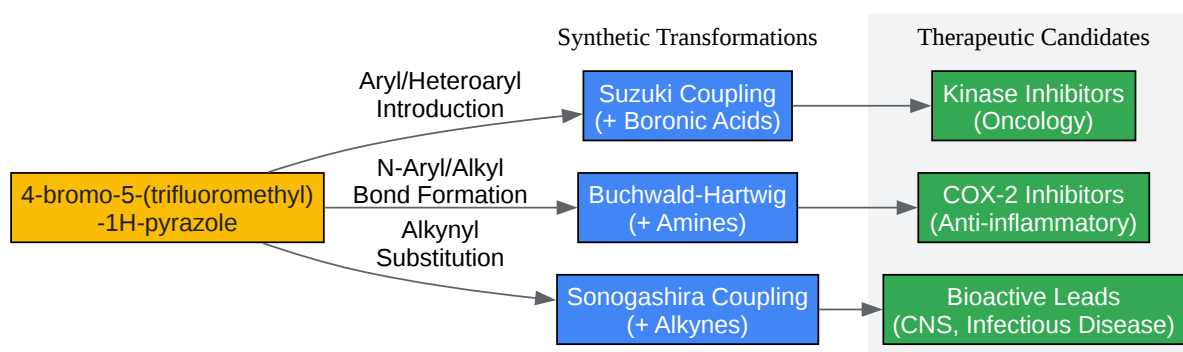
The true value of **4-bromo-5-(trifluoromethyl)-1H-pyrazole** lies in its utility as a versatile intermediate. The C-Br bond provides a reactive center for constructing more complex molecules with tailored biological activities.

Key Applications:

- **Anticancer Agents:** Pyrazole derivatives are known to act as inhibitors of various kinases (e.g., CDKs, VEGFR) implicated in cancer progression. The title compound serves as a starting point for synthesizing libraries of substituted pyrazoles to identify potent and selective kinase inhibitors.[7]
- **Anti-inflammatory Drugs:** The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the COX-2 enzyme. This building block can be used to develop new generations of anti-inflammatory agents with improved safety profiles.[1]
- **Agrochemicals:** The trifluoromethyl-pyrazole motif is found in several successful pesticides and herbicides. The bromine handle allows for the introduction of toxophoric groups to develop new crop protection agents.[6]
- **Central Nervous System (CNS) Disorders:** The scaffold has been explored for developing treatments for various CNS disorders.[4]

The trifluoromethyl group often makes subsequent reactions, such as the Sonogashira cross-coupling, more challenging, requiring careful optimization of reaction conditions.[3]

Logical Flow in Medicinal Chemistry



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Caption: Role as a versatile chemical building block.

Conclusion

4-bromo-5-(trifluoromethyl)-1H-pyrazole is more than a simple chemical; it is a strategically designed building block that empowers medicinal and agricultural chemists. With a molecular weight of 214.97 g/mol, its structure is optimized for synthetic versatility, enabling the exploration of vast chemical spaces. The combination of a reactive bromine handle and a stability-enhancing trifluoromethyl group makes it an invaluable intermediate in the quest for novel, effective, and safe therapeutic agents and agrochemicals. Understanding its properties and synthetic utility is essential for any researcher aiming to innovate in the field of bioactive molecule design.

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